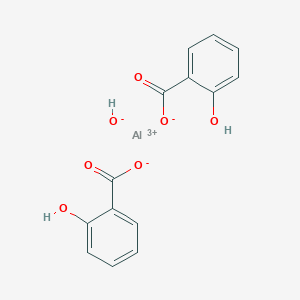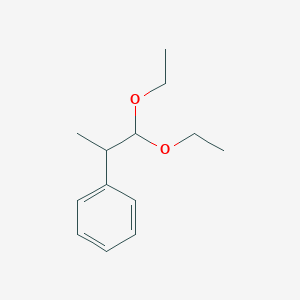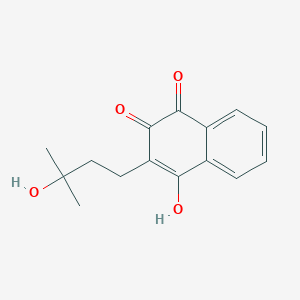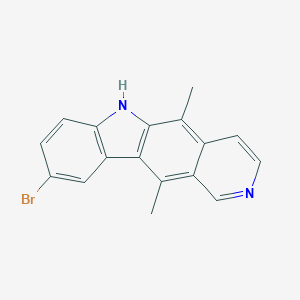![molecular formula C28H20N4O2 B098638 alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate CAS No. 19226-33-6](/img/structure/B98638.png)
alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate, also known as DTTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTB is a white crystalline powder that has a molecular weight of 523.57 g/mol. In
Applications De Recherche Scientifique
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been found to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been studied for its potential as an anticancer agent. In materials science, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have antibacterial and antifungal activity.
Effets Biochimiques Et Physiologiques
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate on human health. alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate has also been found to have a low solubility in water, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in lab experiments is its high purity and stability. However, the low solubility of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate in water may make it difficult to use in certain experiments. Additionally, the multi-step synthesis process required to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate may be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. One area of interest is the development of new synthetic methods to improve the yield and efficiency of the synthesis process. Another area of interest is the exploration of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate's potential as an anticancer agent and the development of new alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate derivatives with improved efficacy. Additionally, the use of alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate as a building block for the synthesis of new materials and the development of new analytical applications for alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate are also areas of potential future research.
Méthodes De Synthèse
Alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4,5-diphenyl-1H-1,2,3-triazole-1-carboxylic acid, which is then reacted with thionyl chloride to produce 4,5-diphenyl-1H-1,2,3-triazole-1-carbonyl chloride. This intermediate is then reacted with alpha-(aminomethyl)benzenemethanol to produce alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate. The overall yield of this process is around 60%.
Propriétés
Numéro CAS |
19226-33-6 |
|---|---|
Nom du produit |
alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate |
Formule moléculaire |
C28H20N4O2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate |
InChI |
InChI=1S/C28H20N4O2/c33-28(24-19-11-4-12-20-24)34-27(23-17-9-3-10-18-23)30-32-26(22-15-7-2-8-16-22)25(29-31-32)21-13-5-1-6-14-21/h1-20H/b30-27+ |
Clé InChI |
IALORDXWAAKPFB-KDJFERLWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N(N=N2)/N=C(\C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=N2)N=C(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
α-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




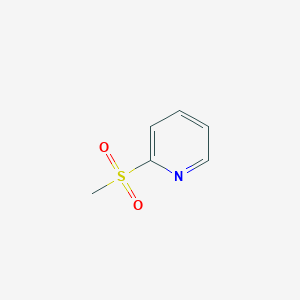

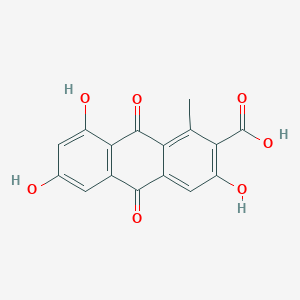

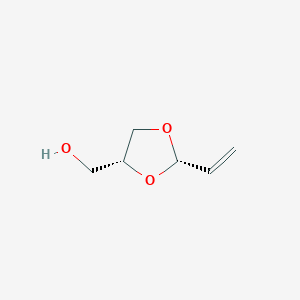
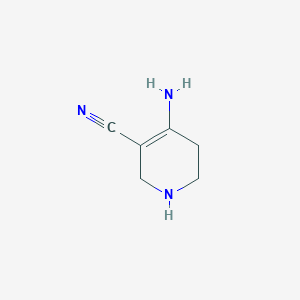

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

